N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as CDP-840, is a chemical compound that has gained attention in the scientific community due to its potential use as a therapeutic agent.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide exerts its therapeutic effects by inhibiting the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the degradation of extracellular matrix proteins. MMPs are involved in various physiological processes, including tissue remodeling, wound healing, and angiogenesis. However, abnormal MMP activity has been implicated in the pathogenesis of various diseases, including cancer and inflammatory disorders. N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits MMP activity by binding to the active site of the enzyme and preventing substrate binding.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces the production of pro-inflammatory cytokines, such as IL-6 and TNF-α. It also inhibits the migration and invasion of cancer cells. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces tumor growth and angiogenesis, as well as inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in lab experiments is its specificity for MMPs. It selectively inhibits MMP activity without affecting other enzymes or proteins. Another advantage is its low toxicity, which makes it a safer alternative to other MMP inhibitors. However, one limitation of using N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One direction is to investigate its potential use as a therapeutic agent for other diseases, such as cardiovascular disease and neurodegenerative disorders. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its anti-inflammatory and anti-tumor effects.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then treated with ethylenediamine to yield N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. The synthesis method has been optimized to produce high yields of pure N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been studied for its potential use as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In vitro studies have demonstrated that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits the growth of cancer cells and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that N-(4-chloro-2,5-dimethoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide reduces tumor growth and angiogenesis in animal models.
Eigenschaften
IUPAC Name |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4/c1-23-13-8-12(14(24-2)7-11(13)17)20-16(22)15(21)19-9-10-5-3-4-6-18-10/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPHIQKFEMVSFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C(=O)NCC2=CC=CC=N2)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-chloro-2,5-dimethoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.